Enhanced Computed Lipophilicity (LogP = 2.05) vs. Non-Fluorinated Analog (LogP = 1.73)
The target compound exhibits a computed LogP of 2.05, compared to LogP = 1.73 for the non-fluorinated analog (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 20028-40-4) [1]. This +0.32 log unit increase, conferred by the 5-CF3 group, is consistent with the established Hansch π value for aromatic CF3 (~+0.88), moderated here by the specific benzimidazole scaffold. Higher LogP predicts improved passive membrane permeability, a desirable property for intracellular kinase targets.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (computed) |
| Comparator Or Baseline | (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 20028-40-4): LogP = 1.73 (computed) |
| Quantified Difference | ΔLogP = +0.32 log units (18.5% increase) |
| Conditions | Computed LogP values from vendor-validated databases; not experimentally determined |
Why This Matters
For fragment-based or lead-optimization programs targeting intracellular kinases, a LogP ≥ 2.0 is often a threshold criterion; the target compound meets this threshold while its non-fluorinated analog falls below it.
- [1] (1-Methyl-1H-benzimidazol-2-yl)methylamine, CAS 20028-40-4, Molecular Formula C9H11N3, MW 161.20, PSA 43.84, LOGP 1.73230. Molbase. View Source
